Dilithium phthalocyanine

Catalog No.
S1892244
CAS No.
25510-41-2
M.F
C32H18LiN8
M. Wt
521.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilithium phthalocyanine

CAS Number

25510-41-2

Product Name

Dilithium phthalocyanine

IUPAC Name

dilithium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

Molecular Formula

C32H18LiN8

Molecular Weight

521.5 g/mol

InChI

InChI=1S/C32H18N8.Li/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40);

InChI Key

CNULBOCCFMPDKX-UHFFFAOYSA-N

SMILES

[Li+].[Li+].C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3

Canonical SMILES

[Li].C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94

Organic Photovoltaics

Li2Pc is being investigated for its ability to convert light energy into electricity in organic photovoltaic (OPV) cells. Its planar structure and extended π-electron conjugation system allow for efficient light absorption and charge transport [1]. Research suggests that Li2Pc can be used as an electron acceptor material in OPV devices, leading to improved power conversion efficiencies [1].

  • Determination of the optical GAP in thin films of amorphous dilithium phthalocyanine using the Tauc and Cody models

Lithium Batteries

Due to its ability to reversibly store and release lithium ions, Li2Pc is considered a potential cathode material for lithium batteries. Research is ongoing to improve the cyclability (charging and discharging) and capacity of Li2Pc-based electrodes [2].

  • Hybrid primary lithium battery [US Patent US10615408B1]

Gas Sensing

The unique electrical properties of Li2Pc make it a candidate material for gas sensing applications. Studies have shown that Li2Pc films can detect the presence of various gases, including ammonia and hydrogen sulfide, by changes in their electrical conductivity [3].

  • Gas sensing properties of undoped and metal doped phthalocyanine thin films: A review

Dilithium phthalocyanine is a complex organic compound characterized by its unique structure and properties. It consists of a phthalocyanine core, which is a macrocyclic compound similar to porphyrins, and is coordinated with two lithium ions. The chemical formula for dilithium phthalocyanine is C32H18N8Li2C_{32}H_{18}N_{8}Li_{2}. This compound exhibits notable electronic and optical properties, making it valuable in various applications, particularly in electronics and photodynamic therapy.

Effective as a catalyst for oxygen reductionNickel phthalocyanineNickelElectrochemical sensorsHigh stability under varying conditions

Uniqueness: Dilithium phthalocyanine is distinctive due to its specific electronic and optical properties that enhance its suitability for applications in electronics and photodynamic therapy. Its ability to undergo various

Dilithium phthalocyanine exhibits significant biological activity, particularly as a photosensitizer. Upon exposure to light, it generates reactive oxygen species, which can induce cell death in targeted cells. This property is particularly advantageous in photodynamic therapy for cancer treatment, where localized treatment minimizes damage to surrounding healthy tissues . Furthermore, its interaction with various molecular targets allows it to play roles in other therapeutic applications.

The synthesis of dilithium phthalocyanine typically involves the reaction of phthalonitrile with lithium metal in an inert solvent. The reaction is conducted under an inert atmosphere to prevent oxidation. The resulting product can be purified through recrystallization or chromatography. In industrial settings, similar synthetic routes are followed but scaled up for mass production, ensuring high purity and consistency of the final product .

Industrial Production

  • High-Purity Reagents: Utilized for consistent quality.
  • Controlled Reaction Conditions: Essential for large-scale synthesis.

Studies have shown that dilithium phthalocyanine modifies ion solvation and transport when used as an additive in electrolytes for lithium batteries. Its presence helps regulate the interactions at the electrode interface, promoting dendrite-free lithium metal anodes . Additionally, its electrochemical properties have been characterized using carbonaceous electrodes, revealing synergistic effects that enhance electrocatalytic performance .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

521.18144604 g/mol

Monoisotopic Mass

521.18144604 g/mol

Heavy Atom Count

41

Other CAS

25510-41-2

General Manufacturing Information

29H,31H-Phthalocyanine, lithium salt (1:2): INACTIVE

Dates

Modify: 2024-04-15

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